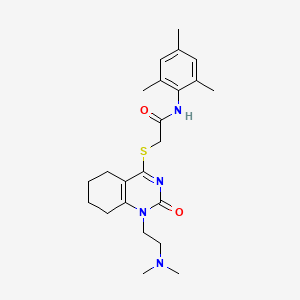
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a hexahydroquinazolinone ring, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the hexahydroquinazolinone ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The hexahydroquinazolinone ring could potentially undergo a variety of reactions, including substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .科学的研究の応用
Drug Delivery Systems
The compound has been investigated for its potential in drug delivery systems. Specifically, it has been incorporated into amphiphilic block copolymers, resulting in self-assembled nanosized micelles. These micelles can encapsulate drugs, such as the antioxidant, anti-inflammatory, and anticancer agent quercetin. Additionally, the micelles can form complexes with DNA, allowing for simultaneous codelivery of both the drug and genetic material .
Gene Delivery
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a water-soluble polymer derived from the compound, is known for its positive charge. PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, including DNA and RNA. As a result, PDMAEMA has been explored for gene delivery applications. Its ability to interact with mucosal gel layers also makes it suitable for ocular drug delivery systems .
Cationic Polymers
The compound’s derivative, 2-(dimethylamino)ethyl methacrylate (DMAEMA), is commonly used in the production of cationic polymers. These highly charged polymers find applications as flocculants, coagulants, dispersants, and stabilizers. DMAEMA’s versatility makes it valuable in various industrial and environmental contexts .
Anticancer Therapy
In anticancer therapy, crosslinked PDMAEMA nanogels have been employed as drug delivery systems. For instance, they have been used to deliver doxorubicin, a chemotherapeutic agent. The combination of PDMAEMA’s cationic properties and its ability to interact with biological membranes makes it a promising candidate for targeted drug delivery in cancer treatment .
Multifunctional Nanocarriers
The compound-modified amphiphilic copolymers, such as MPEG-b-(PC-g-PDMAEMA), represent a new class of multifunctional nanocarriers. These nanocarriers can simultaneously deliver drugs and genetic material, potentially enhancing cancer therapy. Their physicochemical properties and initial in vitro evaluations demonstrate their promise as drug delivery systems .
Safety and Hazards
特性
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-15-12-16(2)21(17(3)13-15)24-20(28)14-30-22-18-8-6-7-9-19(18)27(23(29)25-22)11-10-26(4)5/h12-13H,6-11,14H2,1-5H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMOKQQABGGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)

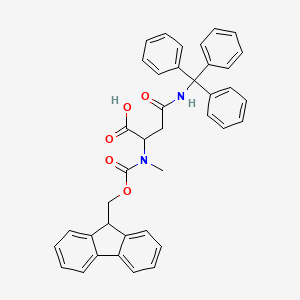
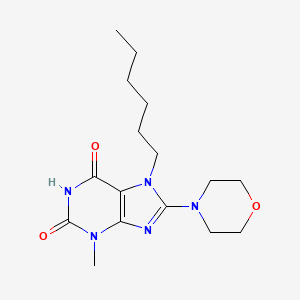

![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)
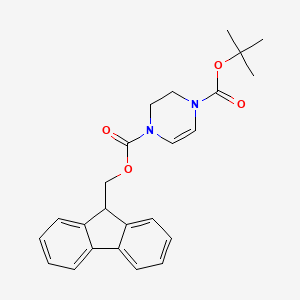
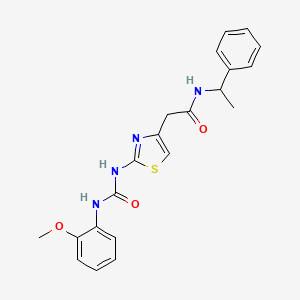
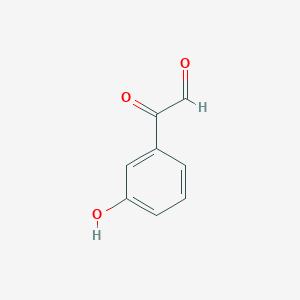
![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)
![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)
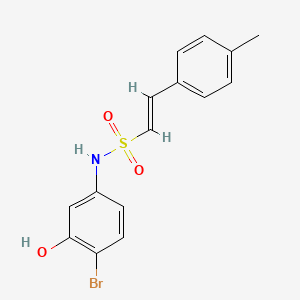
![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)